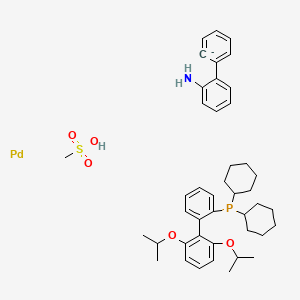
H-DL-Val-DL-Asp-DL-Trp-DL-Lys-DL-Lys-DL-xiIle-Gly-DL-Gln-DL-His-DL-xiIle-DL-Leu-DL-Ser-DL-Val-DL-Leu-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “H-DL-Val-DL-Asp-DL-Trp-DL-Lys-DL-Lys-DL-xiIle-Gly-DL-Gln-DL-His-DL-xiIle-DL-Leu-DL-Ser-DL-Val-DL-Leu-NH2” is a synthetic peptide composed of various amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular peptide includes a mix of D- and L- amino acids, which can influence its structural and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The use of protecting groups, such as Fmoc (9-fluorenylmethyloxycarbonyl), ensures that only the desired amino acid residues react.
Industrial Production Methods
Industrial production of peptides like this one often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The final product is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
This peptide can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can modify amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reductive conditions can break disulfide bonds, altering the peptide’s structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as alkylating agents for methylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in free thiol groups.
Aplicaciones Científicas De Investigación
This peptide has numerous applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of peptide-based materials and sensors.
Mecanismo De Acción
The mechanism of action of this peptide depends on its specific sequence and structure. Peptides can interact with various molecular targets, including enzymes, receptors, and ion channels. These interactions can modulate biological pathways, leading to diverse effects such as enzyme inhibition, receptor activation, or ion channel modulation.
Comparación Con Compuestos Similares
Similar Compounds
H-DL-Val-DL-Asp-DL-Trp-DL-Lys-DL-Lys-DL-xiIle-Gly-DL-Gln-DL-His-DL-xiIle-DL-Leu-DL-Ser-DL-Val-DL-Leu-NH2: Similar peptides with slight variations in amino acid sequence or stereochemistry.
Other Synthetic Peptides: Peptides with different sequences but similar lengths and structural features.
Uniqueness
This peptide’s uniqueness lies in its specific sequence and the inclusion of both D- and L- amino acids. The presence of D-amino acids can enhance the peptide’s stability and resistance to enzymatic degradation, making it a valuable tool for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C77H127N21O18 |
|---|---|
Peso molecular |
1635.0 g/mol |
Nombre IUPAC |
4-[[1-[[6-amino-1-[[6-amino-1-[[1-[[2-[[5-amino-1-[[1-[[1-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[(2-amino-3-methylbutanoyl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C77H127N21O18/c1-13-43(11)63(97-68(107)50(24-18-20-28-79)88-66(105)49(23-17-19-27-78)89-70(109)54(31-45-34-84-48-22-16-15-21-47(45)48)91-71(110)56(33-60(102)103)93-74(113)61(81)41(7)8)75(114)85-36-59(101)87-51(25-26-58(80)100)67(106)92-55(32-46-35-83-38-86-46)72(111)98-64(44(12)14-2)77(116)94-53(30-40(5)6)69(108)95-57(37-99)73(112)96-62(42(9)10)76(115)90-52(65(82)104)29-39(3)4/h15-16,21-22,34-35,38-44,49-57,61-64,84,99H,13-14,17-20,23-33,36-37,78-79,81H2,1-12H3,(H2,80,100)(H2,82,104)(H,83,86)(H,85,114)(H,87,101)(H,88,105)(H,89,109)(H,90,115)(H,91,110)(H,92,106)(H,93,113)(H,94,116)(H,95,108)(H,96,112)(H,97,107)(H,98,111)(H,102,103) |
Clave InChI |
XKUYSBUJKLFGFG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(3-chloro-2,6-difluorophenyl)-N-[1-(2-chlorophenyl)ethyl]-2-cyanoprop-2-enamide;3-(6-chloro-2-fluoro-3-methylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide;[4-[3-[1-(2-chlorophenyl)ethylamino]-2-cyano-3-oxoprop-1-enyl]-2,6-dimethoxyphenyl] acetate;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(2,6-difluoro-3-methylphenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(4-nitrophenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(4-piperidin-1-ylphenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-quinolin-4-ylprop-2-enamide](/img/structure/B13383843.png)

![[7-(2-methylbut-2-enoyloxy)-6,7-dihydro-5H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-(1-methoxyethyl)-3-methylbutanoate](/img/structure/B13383847.png)
![8-(Cyclohept-1-en-1-yl)-2-octyl-4,5,6,7-tetrahydrocyclohepta[c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13383855.png)


![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dibenzylamino)cyclohexyl]thiourea](/img/structure/B13383872.png)

![4-Fluoro-5-[(2-methyl-1,4-diazepan-1-yl)sulfonyl]isoquinoline;dihydrate;hydrochloride](/img/structure/B13383876.png)

![1-Acetyl-5-bromo-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole](/img/structure/B13383888.png)

